molecular formula C20H18N2O3 B5515500 N'-(3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide CAS No. 303065-31-8

N'-(3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide

Cat. No. B5515500
CAS RN: 303065-31-8
M. Wt: 334.4 g/mol
InChI Key: YLDAXOKSAJTEGE-FYJGNVAPSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N'-(3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide typically involves condensation reactions between hydrazides and aldehydes to form Schiff bases. For example, a Schiff base was synthesized by condensation of 6-methoxy-2-naphthohydrazide and 4-fluorobenzaldehyde, highlighting the method's generality for creating compounds with similar backbones (Yathirajan, Narayana, Sunil, Sarojini, & Bolte, 2007).

Molecular Structure Analysis

Structural and vibrational properties of similar compounds have been explored using density functional theory (DFT) calculations, revealing correlations between experimental and calculated bond lengths and vibrational frequencies. Atoms-in-molecule analysis further aids in understanding intra-molecular hydrogen bonding interactions, which significantly affect structural and vibrational characteristics (Srivastava, Narayana, Sarojini, & Misra, 2014).

Chemical Reactions and Properties

The Schiff bases and their derivatives exhibit a range of chemical reactivities. For instance, their ability to form complexes with metals can be leveraged in various chemical reactions, demonstrating the Schiff base's role as a ligand in coordination chemistry.

Physical Properties Analysis

The physical properties of these compounds, including crystal structure and hydrogen bonding patterns, have been elucidated through X-ray crystallography. These studies reveal the compounds' solid-state structure, which is crucial for understanding their reactivity and interaction with other molecules (Quoc et al., 2019).

Chemical Properties Analysis

Investigations into the chemical properties of this compound derivatives focus on their electron distribution, molecular orbitals, and potential as nonlinear optical (NLO) materials. Quantum chemical characterizations provide insights into the electronic structure and suggest potential applications in materials science (Tamer, Avcı, & Atalay, 2014).

Scientific Research Applications

Multianalyte Detection and Imaging

Wang et al. (2019) synthesized a novel photochromic diarylethene bifunctional chemosensor incorporating a hydroxybenzylidene-2-naphthohydrazide group, which demonstrated multicontrollable and photoswitchable properties. This sensor exhibited notable fluorescence enhancement and served as a "naked-eye" colorimetric sensor for Ni2+. Its application extended to the detection of intracellular Al3+ in live HeLa cells, underscoring its potential in bioimaging and multianalyte detection (Wang et al., 2019).

Nonlinear Optical Properties

Research by Naseema et al. (2010) focused on the synthesis of three hydrazones, including 2-(4-methylphenoxy)-N′-[(1E)-(4-nitrophenyl)methylene]acetohydrazide, and investigated their nonlinear optical properties using a single-beam z-scan technique. The findings suggested that these compounds are promising candidates for optical device applications, such as optical limiters and switches, due to their significant two-photon absorption and effective third-order susceptibility (Naseema et al., 2010).

Bioactive Potential and DNA Interaction

Sirajuddin et al. (2013) synthesized and characterized three Schiff base compounds, demonstrating their significant biological activities, including antibacterial, antifungal, and antioxidant properties. Their interaction with Salmon sperm DNA indicated a binding propensity through intercalation mode, suggesting potential applications in medicinal chemistry and drug design (Sirajuddin et al., 2013).

properties

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-24-18-8-4-5-15(11-18)13-21-22-20(23)14-25-19-10-9-16-6-2-3-7-17(16)12-19/h2-13H,14H2,1H3,(H,22,23)/b21-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDAXOKSAJTEGE-FYJGNVAPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

303065-31-8
Record name N'-(3-METHOXYBENZYLIDENE)-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE
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